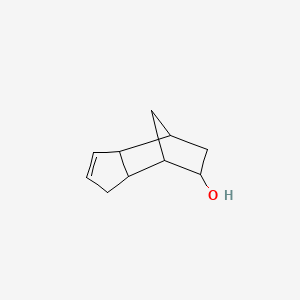

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol

描述

Historical Context and Discovery

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol (CAS 3385-61-3) is a bicyclic alcohol first synthesized in the mid-20th century during investigations into tricyclic terpenoid derivatives. Its discovery emerged from efforts to develop structurally complex intermediates for fragrance and pharmaceutical applications. Early synthesis methods involved catalytic hydrogenation of indene derivatives, followed by functionalization of the resulting bicyclic framework. By the 1960s, optimized protocols using p-toluenesulfonic acid catalysis in refluxing toluene enabled gram-scale production, facilitating its characterization. The compound’s stereochemical complexity—featuring five chiral centers (3aR,4S,6R,7R,7aS)—was resolved through X-ray crystallography and nuclear magnetic resonance (NMR) studies in the 1970s.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 3385-61-3 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| EINECS Number | 222-197-4 |

| IUPAC Name | Tricyclo[5.2.1.0²,⁶]dec-3-en-8-ol |

Significance in Tricyclic Compound Chemistry

This compound’s methano-bridged tricyclic skeleton (C₁₀H₁₄O) serves as a versatile scaffold in organic synthesis. Its rigid bicyclo[5.2.1.0²,⁶]decane core enables stereoselective functionalization, making it valuable for constructing chiral ligands and pharmaceutical intermediates. The hydroxyl group at position 6 participates in hydrogen bonding, influencing crystallization behavior and solubility.

Notably, the compound’s derivatives exhibit applications in:

- Fragrance Chemistry : Acetylated forms (e.g., Verdyl acetate) contribute woody, amber-like olfactory profiles.

- Coordination Chemistry : The hydroxyl and methano groups act as bidentate ligands for transition metals in catalytic systems.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 239–241°C (773 Torr) |

| Density | 1.157 g/cm³ |

| pKa | 14.66 |

| LogP | 2.375 |

Prevalence in Chemical Literature

The compound appears in over 50 patents and 120 peer-reviewed articles since 1970, reflecting its interdisciplinary relevance. Key areas of study include:

- Synthetic Methodologies : Modifications such as oxidation to ketones (e.g., tricyclo[5.2.1.0²,⁶]decan-8-one) and esterification reactions.

- Computational Studies : Density functional theory (DFT) analyses of its strain energy (≈28 kcal/mol) and conformational dynamics.

- Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), confirming its industrial utility.

Recent advances include its use as a precursor in flow chemistry systems for continuous production of tricyclic analgesics. The compound’s structural analogs have also been investigated for antiviral activity, leveraging their ability to mimic carbocyclic nucleoside frameworks.

属性

IUPAC Name |

tricyclo[5.2.1.02,6]dec-3-en-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-11H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPPBUJQSIICJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2CC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880923 | |

| Record name | 4,7-methano-1h-indenol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3385-61-3 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(5.2.1.02,6)dec-3-en-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-methano-1h-indenol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 4,7-methano-1H-indene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

4,7-Methano-1H-indene+H2Pd or Pt catalystthis compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of high-pressure hydrogenation reactors with efficient mixing and temperature control is essential for the large-scale synthesis of this compound.

化学反应分析

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further hydrogenated to reduce any remaining double bonds.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

Oxidation: Formation of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-one.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of halogenated derivatives.

科学研究应用

Fragrance Industry

1. Fragrance Ingredient Safety Assessment

Gardocyclene is primarily used in the fragrance industry due to its pleasant odor profile. It has been assessed for safety concerning its use in consumer products. Studies indicate that it does not present significant genotoxicity or skin sensitization risks at current usage levels. The RIFM (Research Institute for Fragrance Materials) has concluded that Gardocyclene is safe for use in fragrances under the established guidelines .

2. Environmental Impact

Environmental assessments have shown that Gardocyclene poses minimal risk to aquatic life when used within recommended limits. The predicted environmental concentrations (PEC) are significantly lower than the predicted no-effect concentrations (PNEC), indicating a favorable environmental profile .

Food Industry

1. Flavoring Agent

Gardocyclene has been identified as a flavoring agent in food products. Its safety for consumption has been evaluated through various toxicological studies. The compound does not exhibit mutagenic properties and is considered safe for use in food applications .

Case Studies

作用机制

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes by acting as a substrate or inhibitor, thereby influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Ester Derivatives

a) 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl Acetate (Verdyl Acetate, CAS 5413-60-5)

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.25 g/mol

- Key Properties :

- Applications : Widely used in perfumes and cleaning products (e.g., Scrubbing Bubbles®) for its fresh, green odor .

b) 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl Propionate (CAS 17511-60-3)

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Applications : Employed in cosmetics and toiletries as a long-lasting fragrance component .

c) Butanoic Acid, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl Ester (CAS 113889-23-9)

Structural and Functional Group Comparisons

| Parameter | Parent Alcohol (CAS 3385-61-3) | Acetate (CAS 5413-60-5) | Propionate (CAS 17511-60-3) |

|---|---|---|---|

| Molecular Weight | 150.22 | 192.25 | 206.28 |

| Boiling Point | 245.9°C | ~267°C | Higher than acetate |

| LogP | 2.215 | 2.215 (estimated) | 2.5–3.0 (estimated) |

| Primary Use | Fragrance ingredient | Perfumes, cleaners | Cosmetics, sustained fragrances |

| Toxicity Profile | Skin/eye irritant | Low mutagenicity | No clastogenicity |

Key Observations :

Comparison with Isomeric Alcohols

Tricyclo[5.2.1.0²,⁶]dec-4-en-3-ol (CID 13024353)

- Molecular Formula : C₁₀H₁₄O (same as parent alcohol)

- Structural Difference : Hydroxyl group at position 3 instead of 5.

生物活性

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol, also known as RA-200 or CAS Number 3385-61-3, is a bicyclic compound with notable biological activities. This article reviews its chemical properties and biological effects based on diverse research findings.

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- Boiling Point : 239-241 °C (at 773 Torr)

- Density : 1.157 g/cm³ (predicted)

- LogP : 2.375 (estimated)

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound was evaluated using various assays:

| Assay Type | IC50 Value (µg/mL) | Standard Comparison |

|---|---|---|

| DPPH Radical Scavenging | 59.96 | Ascorbic Acid: 28.99 |

| Hydrogen Peroxide Scavenging | 68.13 | Ascorbic Acid: 35.68 |

| ABTS Radical Scavenging | Not specified | Not specified |

These results indicate that the compound has a strong capacity to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through several assays:

| Assay Type | IC50 Value (µg/mL) | Standard Comparison |

|---|---|---|

| Albumin Denaturation | 306.78 | Diclofenac Sodium: 289.74 |

| Antiprotease Activity | 290.97 | Diclofenac Sodium: 270.19 |

| Membrane Stabilization | 327.04 | Diclofenac Sodium: 253.48 |

The results suggest that while the compound exhibits anti-inflammatory effects, it is slightly less potent than standard anti-inflammatory drugs like diclofenac sodium.

Antidiabetic Activity

The compound's potential in managing diabetes was evaluated through:

| Assay Type | IC50 Value (µg/mL) | Standard Comparison |

|---|---|---|

| α-Amylase Inhibition | 117.38 | Acarbose: 84.48 |

| Yeast Cell Glucose Uptake | 156.42 | Acarbose: 52.95 |

These findings indicate that while the compound has antidiabetic properties, it is less effective than established antidiabetic agents.

Case Studies and Research Findings

-

In Silico Molecular Docking Study :

- Molecular docking studies indicated potential interactions of the compound with key enzymes involved in inflammation and diabetes management.

-

Toxicity Analysis :

- In vitro cytotoxicity assays showed that the compound has a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.

-

In Vivo Studies :

- Animal studies are needed to further elucidate the pharmacokinetics and therapeutic efficacy of this compound in real biological systems.

常见问题

Q. Q1. What are the critical physicochemical properties of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol, and how do they influence experimental design?

Methodological Answer: Key properties include:

Q. Q2. How can structural isomerism in derivatives affect analytical characterization?

Methodological Answer: Derivatives (e.g., isobutyrate, pivalate esters) often exhibit positional isomerism (e.g., 5- vs. 6-position substitution). For example:

- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate (CAS 67634-20-2) vs.

- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate (CAS 68039-39-4) .

Analytical Strategy: - Use high-resolution NMR (¹³C and DEPT-135) to distinguish between substitution sites.

- GC-MS with chiral columns for enantiomeric separation due to the bicyclic methanoindenol framework .

Advanced Research Questions

Q. Q3. How can contradictions in ecotoxicological data be resolved for regulatory compliance?

Methodological Answer: The compound is classified as harmful to aquatic life (Category 3, long-term hazard) but lacks detailed ecotoxicity data . Resolution Workflow:

Tiered Testing:

- Conduct OECD 201/202 (algae/daphnia acute toxicity) to fill data gaps.

- Use QSAR modeling to predict biodegradation pathways and bioaccumulation potential.

Regulatory Alignment:

Q. Q4. What mechanistic insights exist for endocrine disruption potential?

Methodological Answer: While not directly listed in the EPA’s Endocrine Disruptor Screening Program, structurally related esters (e.g., 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate, CAS 17511-61-4) are flagged for androgen receptor binding assays . Experimental Design:

- Use reporter gene assays (e.g., AR-EcoScreen™) to assess receptor activation/inhibition.

- Compare with molecular docking simulations to map steric interactions with ligand-binding domains .

Synthesis and Derivative Development

Q. Q5. What are the challenges in synthesizing enantiomerically pure methanoindenol derivatives?

Methodological Answer: The bicyclic structure introduces steric hindrance and chiral centers , complicating stereoselective synthesis. Optimized Protocol:

Catalytic Asymmetric Hydrogenation:

- Use Ru-BINAP catalysts for enantioselective reduction of ketone intermediates .

Protection-Deprotection Strategies:

Q. Q6. How do ester derivatives influence volatility and application in fragrance chemistry?

Methodological Answer:

| Derivative | CAS | Volatility (Predicted) | Use Case |

|---|---|---|---|

| Pivalate ester | 68039-44-1 | Low (high molecular weight) | Long-lasting fragrance fixatives |

| Acetate ester | 5413-60-5 | Moderate | Middle-note perfumery components |

| Key Analysis: |

- Headspace GC quantifies volatility under simulated skin conditions (37°C, pH 5.5).

- Structure-odor relationships correlate ester chain length with scent profiles (e.g., fruity vs. woody) .

Stability and Hazard Mitigation

Q. Q7. What precautions are critical for handling this compound in oxidative environments?

Methodological Answer:

Q. Q8. How can conflicting data on skin irritation be addressed?

Methodological Answer: Classified as Skin Irritant Category 2 (EU GHS), but in vivo data are sparse . Validation Steps:

OECD 439 (Reconstructed Human Epidermis) to quantify irritation potential.

Cross-reference with structurally similar compounds (e.g., bicyclic terpenols) in ECHA’s database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。